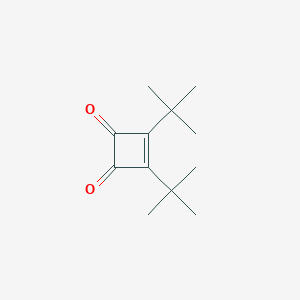

3,4-Ditert-butylcyclobut-3-ene-1,2-dione

Description

3,4-Di-tert-butylcyclobut-3-ene-1,2-dione (synonyms: Ditertbutyl squarate, 3,4-bis(1,1-dimethylethoxy)-3-cyclobutene-1,2-dione) is a cyclobutene dione derivative with two tert-butoxy substituents at the 3- and 4-positions. The compound’s structure features a strained cyclobutene ring fused with two ketone groups, conferring unique reactivity and stability. It is primarily utilized in synthetic chemistry as a building block for complex organic molecules due to its electron-deficient cyclobutene core, which participates in cycloaddition and nucleophilic substitution reactions .

The tert-butyl groups enhance steric bulk and lipophilicity, influencing solubility and molecular packing in solid-state applications.

Propriétés

Formule moléculaire |

C12H18O2 |

|---|---|

Poids moléculaire |

194.27 g/mol |

Nom IUPAC |

3,4-ditert-butylcyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C12H18O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h1-6H3 |

Clé InChI |

NJXACQUMLRHVDZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |

SMILES canonique |

CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclobutene Dione Derivatives

Structural and Physical Properties

The table below compares key physical and structural properties of 3,4-di-tert-butylcyclobut-3-ene-1,2-dione with analogs:

*logP values are experimental (e.g., dimethyl derivative ) or estimated based on substituent contributions.

Key Findings :

- Lipophilicity: The tert-butyl derivative exhibits higher logP compared to methyl or amino analogs due to its bulky, non-polar substituents. This property favors organic-phase reactions but may limit aqueous solubility .

- Molecular Packing : X-ray data for related compounds (e.g., codeine derivatives) suggest T-shaped molecular geometries, which could extend to tert-butyl analogs, influencing crystallinity and stability .

- Steric Effects : Bulkier substituents (e.g., cyclopentyloxy) reduce reactivity in nucleophilic substitutions but enhance thermal stability .

3,4-Di-tert-butylcyclobutene-dione

- Reactivity: The electron-deficient cyclobutene core participates in Diels-Alder reactions and serves as a dienophile. Tert-butyl groups hinder sterically demanding reactions but stabilize intermediates .

- Applications: Used in synthesizing squaric acid derivatives and as a ligand precursor. No direct pharmaceutical data are reported, but its structural analogs (e.g., diamino derivatives) show bioactivity .

3,4-Diamino-3-cyclobutene-1,2-dione Derivatives

- Reactivity: Amino groups enhance hydrogen-bonding capacity and solubility, enabling interactions with biological targets.

- Applications: Patented for treating chemokine-mediated diseases (e.g., inflammation, cancer).

Alkoxy-Substituted Analogs

- 3,4-Diisopropoxy- and Dibutoxy-derivatives : Intermediate lipophilicity makes them versatile in organic synthesis. Diisopropoxy derivatives are precursors to squaric acid-based polymers .

- 3,4-Dimethoxy-derivative : Lower steric bulk allows faster reaction kinetics but reduced stability compared to tert-butyl analogs .

Pharmaceutical Potential

- Amino-substituted derivatives dominate pharmaceutical research due to their target specificity and moderate logP values, balancing membrane permeability and solubility .

- Tert-butyl derivatives may serve as prodrugs or stability-enhanced intermediates, though direct evidence is lacking. Their high logP could limit bioavailability, necessitating structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.